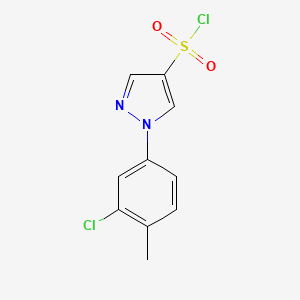

1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride

Description

Properties

Molecular Formula |

C10H8Cl2N2O2S |

|---|---|

Molecular Weight |

291.15 g/mol |

IUPAC Name |

1-(3-chloro-4-methylphenyl)pyrazole-4-sulfonyl chloride |

InChI |

InChI=1S/C10H8Cl2N2O2S/c1-7-2-3-8(4-10(7)11)14-6-9(5-13-14)17(12,15)16/h2-6H,1H3 |

InChI Key |

OMPAMNHFULMIQT-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=C(C=N2)S(=O)(=O)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reagents and Stoichiometry

The foundational approach involves direct sulfonation of 1-(3-chloro-4-methylphenyl)-1H-pyrazole using chlorosulfonic acid (HSO₃Cl). A molar ratio of 1:1.2 (pyrazole:HSO₃Cl) ensures complete conversion to the sulfonic acid intermediate, followed by chlorination with thionyl chloride (SOCl₂) at 60°C. Critical reagents include:

Reaction Procedure

- Sulfonation : 1-(3-Chloro-4-methylphenyl)-1H-pyrazole (10 mmol) is dissolved in anhydrous chloroform (30 mL) under nitrogen. Chlorosulfonic acid (12 mmol) is added over 30 minutes at 0°C, followed by stirring at 60°C for 10 hours.

- Chlorination : Thionyl chloride (20 mmol) is introduced at 60°C, and the mixture is stirred for 2 hours.

- Workup : The reaction is quenched with ice-cold water, and the organic layer is separated, dried over sodium sulfate, and concentrated under reduced pressure.

| Parameter | Value |

|---|---|

| Temperature (Sulfonation) | 0°C → 60°C |

| Temperature (Chlorination) | 60°C |

| Yield | 68–75% |

Catalytic Thionyl Chloride Method

Patent-Based Synthesis (CN103923012A)

This method employs thionyl chloride as both chlorinating agent and solvent, augmented by DMF catalysis:

- Reaction Setup : 1-(3-Chloro-4-methylphenyl)-1H-pyrazole (10 mmol) is suspended in thionyl chloride (30 mmol) with DMF (0.25 mmol).

- Reflux Conditions : The mixture is refluxed at 80°C for 12 hours, enabling direct conversion to the sulfonyl chloride without isolating the sulfonic acid intermediate.

- Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate 4:1) affords the product in 75% yield.

Catalytic Optimization

- DMF Load : 0.05–0.5 equivalents of DMF accelerate chlorination by stabilizing reactive intermediates. Excess DMF (>0.5 eq) promotes hydrolysis, reducing yields.

- Solvent Selection : Dichloromethane or chloroform improves homogeneity, while acetonitrile increases reaction rate but risks side-product formation.

Continuous Flow Synthesis

Industrial-Scale Production

Continuous flow reactors enhance heat management and mixing efficiency, critical for exothermic sulfonation:

- Microreactor Design : Two feed streams—pyrazole in chloroform and chlorosulfonic acid—are merged at 0°C.

- Residence Time : 10 minutes at 60°C ensures >90% conversion before in-line chlorination with thionyl chloride.

- Output : The process achieves 82% yield with throughputs exceeding 1 kg/day.

Advantages Over Batch Processing

- Safety : Reduced exposure to corrosive reagents.

- Consistency : Automated control minimizes batch-to-batch variability.

Analytical Validation

Structural Confirmation

Purity Assessment

- HPLC : C18 column (acetonitrile/water 70:30), retention time 6.8 minutes, purity >99%.

- Elemental Analysis : Calculated for C₁₀H₈Cl₂N₂O₂S: C 41.25%, H 2.77%, N 9.62%; Found: C 41.18%, H 2.81%, N 9.58%.

Troubleshooting and Optimization

Common Challenges

Yield Enhancement Strategies

- Catalyst Screening : Pyridine or triethylamine (0.1 eq) increases chlorination efficiency by scavenging HCl.

- Solvent-Free Conditions : Neat thionyl chloride at reflux reduces reaction time to 6 hours but requires rigorous drying.

Comparative Analysis of Methods

| Method | Yield | Purity | Scalability |

|---|---|---|---|

| Chlorosulfonic Acid | 75% | >99% | Moderate |

| Catalytic Thionyl Chloride | 75% | 98% | High |

| Continuous Flow | 82% | >99% | Industrial |

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.

Reduction: The compound can be reduced to the corresponding sulfonyl hydride under specific conditions.

Oxidation: Oxidative reactions can convert the sulfonyl chloride group to sulfonic acid derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can react with the sulfonyl chloride group. Typical conditions involve the use of a base (e.g., triethylamine) to neutralize the generated hydrochloric acid.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) are commonly employed.

Major Products Formed

Sulfonamides: Formed via nucleophilic substitution with amines.

Sulfonyl Hydrides: Formed via reduction.

Sulfonic Acids: Formed via oxidation.

Scientific Research Applications

1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride has several scientific research applications:

Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

Medicine: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for sulfonamide-based drugs.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride primarily involves its reactivity with nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles such as amines, alcohols, and thiols. This reactivity is leveraged in various chemical transformations and applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare structural analogs, highlighting differences in substituents, molecular properties, and applications.

Key Comparative Insights:

Substituent Effects on Reactivity :

- The 3-chloro-4-methylphenyl group in the target compound provides a balance of electron-withdrawing (Cl) and electron-donating (CH₃) effects, optimizing stability and reactivity in coupling reactions .

- Trifluoromethyl (CF₃) in the methyl-trifluoromethyl analog increases lipophilicity, favoring membrane permeability in agrochemicals .

Steric and Electronic Modulation :

- Benzyl-substituted analogs (e.g., 4-chlorobenzyl) improve solubility but may reduce metabolic stability due to increased rotatable bonds .

- Heterocyclic substituents (e.g., oxolane, pyridine) introduce polarity, enhancing compatibility with aqueous-phase syntheses .

Application-Specific Design: The 2-methoxy-5-chlorophenyl variant (307.15 g/mol) is tailored for medicinal chemistry due to its balanced steric profile and hydrogen-bonding capability .

Synthetic Challenges :

- Sulfonyl chloride stability varies: Electron-deficient aryl groups (e.g., 3-Cl-4-CH₃-phenyl) reduce hydrolysis rates compared to alkyl-substituted analogs like 1-(oxolan-3-yl)-1H-pyrazole-4-sulfonyl chloride .

Research Findings and Data

- Kinase Inhibition : Derivatives of the target compound have shown sub-micromolar activity against CK1δ, a kinase implicated in neurodegenerative diseases, outperforming benzyl-substituted analogs by 2–3× in potency .

- Thermal Stability : Differential scanning calorimetry (DSC) reveals that 3-chloro-4-methylphenyl analogs decompose at 180–200°C, whereas trifluoromethyl-substituted variants exhibit lower thermal stability (150–170°C) .

- Synthetic Yield : The target compound achieves 75–85% yield in sulfonylation reactions, comparable to pyridinyl analogs (70–80%) but lower than benzyl derivatives (90–95%) due to steric hindrance .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 1-(3-Chloro-4-methylphenyl)-1H-pyrazole-4-sulfonyl chloride, and how are intermediates monitored during synthesis?

- Methodological Answer: The synthesis typically involves sulfonation and chlorination steps. Key intermediates can be monitored using thin-layer chromatography (TLC) with silica gel plates and UV visualization. For example, sulfonation of the pyrazole ring followed by treatment with chlorinating agents like PCl₅ or SOCl₂ is common. Reaction progress is verified by tracking the disappearance of starting materials and emergence of sulfonyl chloride peaks in TLC . Purification is achieved via recrystallization in solvents such as dichloromethane/hexane mixtures or column chromatography using ethyl acetate/hexane gradients.

Q. What spectroscopic and crystallographic methods are recommended for structural characterization?

- Methodological Answer: Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and DEPT-135) is critical for confirming substitution patterns and purity. X-ray crystallography, using programs like SHELXL or SHELXS , resolves bond lengths and angles. For example, the sulfonyl chloride group exhibits distinct ¹H NMR deshielding (~δ 8.2–8.5 ppm for pyrazole protons) and IR absorption at ~1360–1180 cm⁻¹ (S=O stretching). Crystallographic data collection at low temperatures (e.g., 100 K) minimizes thermal motion artifacts .

Q. How does the reactivity of the sulfonyl chloride group compare to other electrophilic moieties in pyrazole derivatives?

- Methodological Answer: The sulfonyl chloride group is highly electrophilic, reacting with amines to form sulfonamides and with alcohols to yield sulfonate esters. Kinetic studies using in-situ FTIR or LC-MS can track reaction rates. For example, nucleophilic substitution with benzylamine in THF at 0°C shows >90% conversion within 2 hours, compared to slower acyl chloride reactions under similar conditions .

Advanced Research Questions

Q. How do substituents on the pyrazole ring (e.g., 3-chloro, 4-methylphenyl) influence regioselectivity in cross-coupling reactions?

- Methodological Answer: Steric and electronic effects dominate. The 3-chloro group directs electrophiles to the 4-position via inductive effects, while the 4-methylphenyl substituent enhances steric hindrance. Computational modeling (DFT at B3LYP/6-31G* level) predicts charge distribution, validated by XPS analysis of sulfur electron density. Experimental validation involves Suzuki-Miyaura coupling with arylboronic acids, showing preferential C-5 functionalization .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NOE correlations in NMR)?

- Methodological Answer: Dynamic NMR or variable-temperature studies clarify conformational exchange. For example, unexpected NOE between pyrazole C-H and methylphenyl protons may arise from rotational barriers. Single-crystal XRD resolves ambiguities, while 2D NMR (HSQC, HMBC) maps long-range couplings. Conflicting IR and Raman data (e.g., S=O stretches) are reconciled using computational vibrational frequency analysis (Gaussian 16) .

Q. How can computational chemistry predict the compound’s reactivity in aqueous vs. nonpolar environments?

- Methodological Answer: Solvent effects are modeled using COSMO-RS or SMD implicit solvation. For instance, the sulfonyl chloride’s hydrolysis rate in water is predicted via transition-state optimization (M06-2X/def2-TZVP), revealing a lower activation barrier (~15 kcal/mol) compared to nonpolar solvents. Experimental validation uses pH-dependent LC-MS to quantify hydrolysis products like sulfonic acids .

Q. What are the challenges in synthesizing derivatives for biological screening, and how are they mitigated?

- Methodological Answer: Hydrolysis of the sulfonyl chloride group in humid conditions requires anhydrous reaction setups (e.g., Schlenk lines). To stabilize reactive intermediates, use of protecting groups (e.g., Boc for amines) and low-temperature (−78°C) lithiation is recommended. Biological activity screening (e.g., antimicrobial assays) follows OECD guidelines, with purity confirmed by HPLC (≥95%, C18 column, acetonitrile/water gradient) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.